6-Methoxy-2-methylquinazolin-4-ol

Catalog No.
S941759
CAS No.
51413-71-9
M.F
C10H10N2O2
M. Wt
190.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-2-methylquinazolin-4-ol

CAS Number

51413-71-9

Product Name

6-Methoxy-2-methylquinazolin-4-ol

IUPAC Name

6-methoxy-2-methyl-3H-quinazolin-4-one

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C10H10N2O2/c1-6-11-9-4-3-7(14-2)5-8(9)10(13)12-6/h3-5H,1-2H3,(H,11,12,13)

InChI Key

JOGHWTUPCJOYMF-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)OC)C(=O)N1

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC)C(=O)N1

6-Methoxy-2-methylquinazolin-4-ol is an organic compound belonging to the quinazoline class, characterized by a fused quinazoline ring and a hydroxyl group at the 4-position. The molecular formula is C10H10N2O2C_{10}H_{10}N_{2}O_{2} with a molecular weight of approximately 190.20 g/mol. This compound exhibits unique structural features, including a methoxy group at the 6-position and a methyl group at the 2-position, contributing to its distinct chemical behavior and biological activity.

  • Oxidation: This involves the addition of oxygen or removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate, which can convert the compound into quinazoline N-oxides.
  • Reduction: The addition of hydrogen or removal of oxygen can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced quinazoline derivatives.
  • Substitution Reactions: This includes nucleophilic substitutions where functional groups are replaced. Nucleophiles such as amines or thiols can be utilized under specific conditions to yield various substituted derivatives.

The major products formed depend on the specific reagents and conditions employed during these reactions.

6-Methoxy-2-methylquinazolin-4-ol has demonstrated significant biological activities, particularly in pharmacological contexts:

  • Anticancer Properties: Research indicates that derivatives of quinazoline compounds exhibit cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and breast carcinoma. For example, related compounds have shown IC50 values in the low micromolar range against these cell lines .
  • Enzyme Inhibition: The compound may inhibit specific enzymes or receptors involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

The synthesis of 6-Methoxy-2-methylquinazolin-4-ol typically involves several steps:

  • Preparation of Quinazoline Precursors: This can be achieved through cyclization reactions involving anthranilic acid derivatives and suitable reagents like formamide.
  • Formation of the Hydroxyl Group: The introduction of the hydroxyl group at the 4-position can be accomplished via specific reaction conditions that favor hydroxylation.
  • Purification: Techniques such as recrystallization and chromatography are commonly employed to isolate the final product with high purity.

Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

6-Methoxy-2-methylquinazolin-4-ol finds applications in various fields:

  • Pharmaceutical Development: It serves as a scaffold for designing novel anticancer agents and other therapeutic compounds due to its biological activity.
  • Chemical Research: The compound is used in studies exploring structure-activity relationships within quinazoline derivatives.

Studies have indicated that 6-Methoxy-2-methylquinazolin-4-ol interacts with multiple molecular targets:

  • Kinase Inhibition: It may inhibit specific kinases involved in signaling pathways, which is crucial for developing targeted cancer therapies.
  • Receptor Modulation: Interaction with various receptors can lead to altered cellular responses, making it a candidate for further pharmacological investigation.

Several compounds share structural similarities with 6-Methoxy-2-methylquinazolin-4-ol, each exhibiting unique properties:

Compound NameSimilarity IndexNotable Characteristics
4-Chloro-6-methoxy-2-methylquinazoline0.98Contains chlorine; potential for different reactivity
6,7-Dimethoxy-2-methylquinazoline0.89Additional methoxy group may enhance solubility
2,4-Dichloro-6-methoxyquinazoline0.85Chlorine substituents may affect biological activity
3-Methylquinazolin-4(3H)-one0.84Different substitution pattern; varied biological effects
7-Methoxyquinazolinone0.83Variation in methoxy positioning alters properties

The uniqueness of 6-Methoxy-2-methylquinazolin-4-ol lies in its specific functional groups and their arrangement, which influences its chemical reactivity and biological interactions compared to these similar compounds.

XLogP3

0.7

Dates

Last modified: 08-16-2023

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